Oblonganoside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oblonganoside D involves the extraction of the compound from the leaves of Ilex oblonga using methanol (MeOH) as the solvent . The extract is then subjected to various chromatographic techniques to isolate and purify the compound . The detailed synthetic routes and reaction conditions are not extensively documented in the literature.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources, specifically the leaves of Ilex oblonga . The process involves large-scale extraction using solvents like methanol, followed by purification using chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Oblonganoside D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the triterpenoid backbone.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Oblonganoside D involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by upregulating the Bax gene without affecting Bcl-2 gene expression . This selective induction of apoptosis makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Oblonganoside D is compared with other similar triterpenoid saponins, such as:
Oblonganoside A: Exhibits antiviral activity against TMV.
Oblonganoside B: Shows higher cytotoxic activity compared to this compound.
Oblonganoside C, E, and F: These compounds share similar structural features but differ in their biological activities.
Properties
CAS No. |
356785-72-3 |
---|---|
Molecular Formula |
C41H64O12 |
Molecular Weight |
748.9 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,6a,6b,9,9,12a-hexamethyl-1-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C41H64O12/c1-20-10-15-41(36(49)53-35-33(48)31(46)30(45)24(18-42)51-35)17-16-39(6)22(28(41)21(20)2)8-9-26-38(5)13-12-27(37(3,4)25(38)11-14-40(26,39)7)52-34-32(47)29(44)23(43)19-50-34/h8,20,23-35,42-48H,2,9-19H2,1,3-7H3/t20-,23+,24-,25+,26-,27+,28+,29+,30-,31+,32-,33-,34+,35+,38+,39-,40-,41+/m1/s1 |
InChI Key |
TXWFEKCXGJREKU-LWQGPOSASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2C1=C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1=C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.